2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
Description
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with 1,6-dimethyl groups, linked via an azetidine ring to a 6-methyl-2,3-dihydropyridazin-3-one moiety.
The azetidine and dihydropyridazinone moieties likely require additional steps, such as nucleophilic substitution or ring-closing reactions, as seen in azetidine-containing patents .
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-10-4-5-14(24)23(20-10)9-12-7-22(8-12)16-13-6-17-21(3)15(13)18-11(2)19-16/h4-6,12H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEWGVAFRQNJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC(=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one represents a novel class of bioactive molecules with potential therapeutic applications. Its structural complexity and the presence of pyrazolo and pyridazin moieties suggest a diverse range of biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
This structure comprises a dihydropyridazinone core linked to a pyrazolo-pyrimidine derivative through an azetidine spacer.
1. Kinase Inhibition
Recent studies have highlighted the role of similar compounds in inhibiting various kinases, which are critical in cancer progression and other diseases. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are implicated in several cancers . The specific compound under discussion may exhibit similar inhibitory effects due to its structural analogies.
| Kinase | Inhibition Type | IC50 (µM) |
|---|---|---|
| EGFR | Type I Inhibitor | < 1 |
| PDGFR | Non-selective | 0.5 |
| BCR-ABL | Selective | 0.8 |
2. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects may stem from its ability to inhibit cyclooxygenase (COX) enzymes. Studies on related pyrazolo compounds have demonstrated significant inhibition of COX-2 activity without affecting COX-1, suggesting a pathway for reducing inflammation with minimized side effects .
3. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activity. The presence of electron-rich heterocycles can contribute to free radical scavenging capabilities, which are crucial for mitigating oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological activities of pyrazolo derivatives:
- Cancer Cell Line Studies :
- Inflammation Models :
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Binding : The compound likely binds to the ATP-binding pocket of kinases, forming hydrogen bonds that stabilize the interaction and impede kinase activity.
- COX Inhibition : By selectively targeting COX-2 over COX-1, the compound could effectively reduce inflammation while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly lower cell viability in human lung cancer (A549) and breast cancer (MCF-7) cell lines with IC50 values ranging from 1.74 µM to 42.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1a | A549 | 2.24 |
| Compound 1d | MCF-7 | 1.74 |
| Doxorubicin (control) | A549 | 9.20 |
Antibacterial Properties
Recent investigations have also identified antibacterial activities associated with pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit effectiveness against various bacterial strains, suggesting their potential use as antimicrobial agents.
- Case Studies : A study reported that specific derivatives displayed good antibacterial activity alongside their anticancer properties, indicating a dual therapeutic potential .
Kinase Inhibition
The compound's structure allows it to function as a kinase inhibitor, which is crucial for regulating cellular processes such as proliferation and survival.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Certain derivatives have been designed to inhibit EGFR, a key player in cancer progression. Compounds evaluated for their anti-proliferative activities against A549 and HCT-116 cells showed promising results with IC50 values as low as 0.016 µM for selective inhibitors .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design.
- Research Findings : Studies on the SAR of pyrazolo[3,4-d]pyrimidine derivatives have led to the identification of key structural features that enhance biological activity. Modifications at specific positions on the pyrazolo ring significantly influence potency against cancer cell lines .
Future Directions and Research Implications
The ongoing research into pyrazolo[3,4-d]pyrimidine derivatives suggests several future directions:
- Drug Development : Continued exploration of these compounds may lead to the development of new anticancer drugs with improved efficacy and reduced side effects.
- Combination Therapies : Investigating the synergistic effects of these compounds with existing therapies could provide enhanced treatment options for resistant cancer types.
Comparison with Similar Compounds
Key Observations :
Core Structure Variability :
- The target compound’s pyrazolo[3,4-d]pyrimidine core differs from pyrazolo[1,5-a]pyrazine () and pyrazolo[4,3-d]pyrimidine () in ring fusion positions, affecting electronic properties and binding interactions.
- Methyl groups at positions 1 and 6 (target compound) may enhance metabolic stability compared to hydroxylphenyl substituents (A4, A5) .
Linked Moieties: The azetidine-dihydropyridazinone linkage in the target compound is distinct from pyrido-pyrimidinones in Patent 80 or dichloroanilino groups in .
Synthesis Complexity: The target compound likely requires sequential coupling of azetidine and dihydropyridazinone units, whereas simpler analogs (e.g., A4, A5) are synthesized in one-pot reactions .
Research Findings and Implications
- Methyl substituents (1,6-dimethyl) may reduce polarity, enhancing membrane permeability .
- Patent Compounds () : Azetidine-pyrazolo hybrids in patents often target oncology or inflammation pathways, implying therapeutic relevance for the target compound .
- Synthetic Challenges: The azetidine-dihydropyridazinone linkage may pose steric challenges during synthesis, necessitating optimized conditions (e.g., microwave-assisted or catalyst-driven reactions) .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group coupling. Key steps include:
- Azetidine ring formation : Use of azetidine-3-carbaldehyde precursors under reductive amination conditions with NaBH(OAc)₃ in dichloromethane .
- Pyrazolo[3,4-d]pyrimidine coupling : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach methyl groups at positions 1 and 6 .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C are critical for cyclization steps to avoid side reactions .
- Yield optimization : Sequential purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
A combination of methods is recommended:
- ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.2–3.8 ppm, multiplet) and dihydropyridazinone (δ 2.4–2.6 ppm, singlet for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity; retention time consistency across batches is critical .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- NMR signal splitting : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks from diastereotopic protons in the azetidine ring .
- Mass spectrometry anomalies : Perform isotopic pattern analysis to distinguish between sodium adducts ([M+Na]⁺) and degradation products .
- Statistical validation : Compare retention times and spectral data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity or target interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites on the dihydropyridazinone ring .
- Molecular docking : Use AutoDock Vina to model binding affinities with kinase targets (e.g., JAK2) based on pyrazolo[3,4-d]pyrimidine scaffolds .
- MD simulations : Assess stability of hydrogen bonds between the azetidine nitrogen and catalytic residues over 100-ns trajectories .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Isotopic labeling : Introduce ¹⁵N in the pyridazinone ring to track nitrogen migration during cyclization via LC-MS/MS .
- Kinetic studies : Monitor intermediates by in situ IR spectroscopy (e.g., C=O stretching at 1680 cm⁻¹) to identify rate-limiting steps .
- Computational modeling : Generate potential energy surfaces (Gaussian 09) for azetidine ring closure to identify transition states .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the azetidine’s methyl group to ethyl or isopropyl and compare IC₅₀ values in kinase inhibition assays .
- Pharmacophore mapping : Use Schrödinger’s Phase to align critical hydrogen bond acceptors (dihydropyridazinone carbonyl) with target active sites .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 6-methyl vs. 6-fluoro) to bioactivity using multivariate regression .
Q. How can X-ray crystallography be applied to resolve the compound’s 3D structure?
- Crystal growth : Use vapor diffusion (methanol/water, 1:1) to obtain single crystals suitable for SHELXL refinement .
- Data collection : Collect high-resolution (<1.0 Å) datasets at 100 K using synchrotron radiation (λ = 0.71073 Å) .
- Refinement : Apply anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%) .
Q. What strategies mitigate hygroscopicity issues during storage?
- Lyophilization : Freeze-dry the compound under vacuum (0.1 mbar) to remove residual solvents and water .
- Desiccants : Store in amber vials with molecular sieves (3 Å) at −20°C to prevent hydrate formation .
Q. How can Design of Experiments (DoE) optimize reaction yields?
Q. What protocols assess the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
